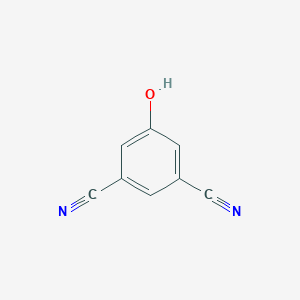

5-Hydroxyisophthalonitrile

Description

Contextualizing Isophthalonitrile Derivatives in Organic Synthesis Research

Isophthalonitrile and its derivatives are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two cyano (-C≡N) groups at the 1 and 3 positions. These nitrile functionalities are highly versatile in organic synthesis, serving as precursors to a wide array of other functional groups, including amines, carboxylic acids, and amides. ontosight.ai The reactivity of the nitrile groups, coupled with the stability of the aromatic ring, makes isophthalonitrile derivatives valuable building blocks for constructing more complex molecular architectures. researchgate.net

In contemporary organic synthesis, isophthalonitrile derivatives are utilized in a variety of transformations. For instance, they can undergo nucleophilic substitution reactions, where the nitrile groups activate the aromatic ring, facilitating the introduction of other substituents. Additionally, directed ortho-lithiation of isophthalonitrile allows for regioselective functionalization at the position adjacent to a nitrile group, providing a powerful tool for creating 1,2,3-trisubstituted benzene compounds. acs.org The development of novel catalytic systems, including those based on photoredox and energy transfer mechanisms, has further expanded the utility of isophthalonitrile derivatives in creating complex molecular conjugates, such as those with peptides, for applications in chemical biology. nih.gov

Significance of Hydroxylated Benzenedicarbonitriles in Contemporary Chemical Science

The introduction of a hydroxyl (-OH) group onto the benzenedicarbonitrile framework, as seen in 5-Hydroxyisophthalonitrile, imparts a new dimension of reactivity and functionality. The hydroxyl group can act as a nucleophile or can be deprotonated to form a phenoxide, which can then participate in various reactions. This dual functionality of nitrile and hydroxyl groups makes hydroxylated benzenedicarbonitriles particularly interesting in several areas of chemical science.

In materials science, the hydroxyl group offers a site for polymerization, enabling the incorporation of the benzenedicarbonitrile unit into polymers like polyesters and polyamides. This can enhance the thermal stability, mechanical properties, and flame retardancy of the resulting materials. Furthermore, the presence of both hydrogen bond-donating (hydroxyl) and -accepting (nitrile) groups can influence the solid-state packing and intermolecular interactions, which is crucial for the design of crystalline materials with specific properties. The unique electronic properties conferred by the combination of electron-withdrawing nitrile groups and an electron-donating hydroxyl group also make these compounds candidates for exploration in the field of organic electronics. cymitquimica.com

Historical Overview of Research on this compound and Related Architectures

Research into hydroxylated isophthalonitrile structures can be traced back through their connection to other significant chemical compounds. One notable related architecture is chlorothalonil (B1668833), a widely used fungicide. Studies on the degradation of chlorothalonil have identified hydroxylated and trichlorinated isophthalonitrile derivatives as major degradation products. researchgate.nettarbaweya.org For instance, 2,5,6-trichloro-4-hydroxyisophthalonitrile is a known metabolite. researchgate.net This highlights the environmental and toxicological relevance of understanding the chemistry of these related structures.

The synthesis and characterization of this compound itself have been driven by its potential as a versatile chemical intermediate. Early research likely focused on fundamental synthesis methods and characterization of its basic chemical properties. More recently, its applications have expanded. For example, it has been investigated as a building block in the synthesis of more complex molecules and polymers. Research has explored its use in creating polymers with enhanced properties and as an intermediate in the development of pharmaceuticals.

A notable recent application is in the field of energy storage, where this compound has been used as a comparative compound in the development of more sustainable electrodes for lithium-organic energy storage materials. acs.org Although it does not possess the quinone groups necessary for charge storage, its structural similarity to active materials makes it a valuable control for understanding the electrochemical behavior of these systems. acs.org The continued exploration of this compound and its derivatives in diverse fields such as materials science, organic synthesis, and environmental chemistry underscores its ongoing importance in the scientific community.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79370-78-8 |

| Molecular Formula | C₈H₄N₂O |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | 5-hydroxybenzene-1,3-dicarbonitrile |

| Appearance | White to almost white crystalline powder |

| InChI | 1S/C8H4N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H |

| InChI Key | CHASTCUDJNQBOZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1C#N)O)C#N |

| Storage Temperature | Room Temperature, under inert atmosphere |

This data is compiled from multiple sources. smolecule.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASTCUDJNQBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620626 | |

| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79370-78-8 | |

| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hydroxyisophthalonitrile and Its Analogs

Strategies for the Preparation of 5-Hydroxyisophthalonitrile

The synthesis of this compound, also known as 3,5-dicyanophenol, can be approached through several strategic routes, primarily involving the introduction of the hydroxyl group onto a pre-formed isophthalonitrile scaffold or the construction of the aromatic ring with the desired substitution pattern.

Conventional Synthetic Approaches

Conventional laboratory and industrial syntheses of this compound often rely on well-established, multi-step reaction sequences. Two of the most plausible and widely applicable methods are the Sandmeyer reaction starting from an amino precursor and the nucleophilic aromatic substitution of a halogenated precursor.

Sandmeyer Reaction: A classical route to phenols involves the diazotization of an aromatic amine followed by hydrolysis of the resulting diazonium salt. wikipedia.orggeeksforgeeks.orgmasterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, this would begin with 5-aminoisophthalonitrile (B2529728). The process involves two main stages:

Diazotization: 5-Aminoisophthalonitrile is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. masterorganicchemistry.com

Hydrolysis: The diazonium salt solution is then heated, often in the presence of a copper(I) oxide (Cu₂O) catalyst, to facilitate the displacement of the diazonium group (-N₂⁺) by a hydroxyl group (-OH) from water. wikipedia.org

This method is advantageous due to the ready availability of aromatic amines and the versatility of diazonium salt chemistry. wikipedia.orggeeksforgeeks.org

Nucleophilic Aromatic Substitution: Another viable conventional approach is the hydrolysis of a 5-haloisophthalonitrile, such as 5-bromoisophthalonitrile (B65692) or 5-chloroisophthalonitrile. chemguide.co.ukchemistrystudent.comchemguide.co.uk This reaction is a nucleophilic aromatic substitution (SNAr), where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile.

The reaction typically requires forcing conditions, such as high temperatures and pressures, due to the inherent stability of the aromatic ring. The presence of two electron-withdrawing nitrile groups in the meta positions relative to the halogen facilitates the nucleophilic attack by stabilizing the intermediate Meisenheimer complex. A related patented process describes the hydrolysis of 5-bromoisophthalic acid to 5-hydroxyisophthalic acid using an aqueous alkaline solution and a copper catalyst at elevated temperatures, suggesting a similar strategy would be effective for the dinitrile analogue. google.com

| Starting Material | Key Reagents | Reaction Type | Product |

| 5-Aminoisophthalonitrile | 1. NaNO₂, HCl (aq), 0-5°C 2. H₂O, Heat, Cu₂O | Sandmeyer Reaction | This compound |

| 5-Bromoisophthalonitrile | NaOH (aq), Heat, Pressure | Nucleophilic Aromatic Substitution | This compound |

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound, particularly via the Sandmeyer reaction, is well-suited for adaptation to a continuous flow setup.

The diazotization of aromatic amines is a notoriously hazardous reaction in batch mode due to the thermal instability of diazonium salts, which can decompose exothermically and potentially explosively. masterorganicchemistry.com Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise temperature control, mitigating the risks of thermal runaway.

A hypothetical continuous flow process for this compound synthesis could involve:

Stream 1: A solution of 5-aminoisophthalonitrile in an acidic medium.

Stream 2: A cooled solution of sodium nitrite.

These streams would be continuously pumped and mixed in a microreactor or a tube reactor at a controlled low temperature to rapidly generate the diazonium salt. This intermediate stream would then be directly merged with a heated stream of aqueous copper catalyst to effect the hydrolysis, yielding the final product. This integrated approach avoids the isolation of the hazardous diazonium intermediate, leading to a safer and more efficient process.

Novel Catalyst Systems in the Synthesis of this compound

Recent advances in catalysis offer promising avenues for more efficient and sustainable syntheses of phenols from aryl halides, a key transformation for producing this compound from a halogenated precursor. While the classical approach often requires harsh conditions, modern catalyst systems can facilitate this conversion under milder conditions.

Copper- and Palladium-Catalyzed Hydroxylation: Transition-metal-catalyzed hydroxylation of aryl halides has emerged as a powerful strategy. google.com

Copper-based catalysts , often employing ligands such as 8-hydroxyquinaldine (B167061) or 1,10-phenanthroline (B135089) derivatives, can effectively catalyze the reaction between aryl bromides or iodides and a hydroxide source, sometimes even in aqueous media.

Palladium-based catalysts , utilizing specialized phosphine (B1218219) ligands (e.g., biarylphosphines), have also been developed for the hydroxylation of a wide range of aryl and heteroaryl halides.

These catalytic systems operate via mechanisms that lower the activation energy for the nucleophilic substitution, allowing the reaction to proceed at lower temperatures and pressures than uncatalyzed methods. The application of such a catalyst to the synthesis of this compound from 5-bromoisophthalonitrile could lead to significantly improved energy efficiency and process safety.

| Catalytic System | Precursor | Potential Advantages |

| Copper(I) with phenanthroline ligands | 5-Bromoisophthalonitrile | Lower cost, effective for aryl bromides |

| Palladium with biarylphosphine ligands | 5-Chloroisophthalonitrile | High efficiency, broader substrate scope including aryl chlorides |

Synthesis of Chemically Modified this compound Derivatives

The presence of two distinct functional groups—a hydroxyl group and two nitrile moieties—makes this compound a versatile platform for the synthesis of a wide array of derivatives. Chemical modifications can be targeted at either the hydroxyl group or the nitrile groups, leading to compounds with tailored properties.

Exploration of Functional Group Transformations on the Hydroxyl Moiety

The phenolic hydroxyl group is a prime site for functionalization, most commonly through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether linkage (R-O-Ar) via reactions such as the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). This reaction allows for the introduction of a diverse range of alkyl or aryl groups onto the oxygen atom.

Esterification: Esters are readily formed by reacting this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, for higher yields and milder conditions, acylation with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) is often employed. nih.govorganic-chemistry.org The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is particularly effective for sterically hindered substrates. nih.gov

| Reaction Type | Reagents | Functional Group Formed |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification (Acylation) | Acid Chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) |

| Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄) | Ester (-OCOR) |

Diversification via Nitrile Group Reactions

The two nitrile groups on the aromatic ring offer a wealth of opportunities for chemical diversification. These groups can undergo hydrolysis, reduction, and additions with organometallic reagents.

Hydrolysis: The nitrile groups can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions. google.comresearchgate.net

Partial Hydrolysis: Careful control of reaction conditions, often using basic catalysis with reagents like potassium hydroxide in tert-butanol, can selectively hydrolyze the nitriles to amides, yielding 5-hydroxyisophthalamide.

Complete Hydrolysis: More vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of both nitrile groups to carboxylic acids, forming 5-hydroxyisophthalic acid. google.com A study on the enzymatic hydrolysis of isophthalonitrile using nitrilase from Rhodococcus sp. has shown direct conversion to isophthalic acid without the formation of amide intermediates, suggesting a potential green route for this transformation. researchgate.net

Reduction: The nitrile groups can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to convert both nitrile groups into aminomethyl groups, yielding 5-(hydroxymethyl)-1,3-benzenedimethanamine. Catalytic hydrogenation (e.g., using Raney nickel or platinum oxide under H₂ pressure) can also achieve this transformation.

Reaction with Grignard Reagents: The addition of Grignard reagents (R-MgX) to the nitrile groups, followed by acidic workup, provides a route to ketones. chemistrystudent.com This reaction proceeds via an imine intermediate which is hydrolyzed to the ketone. It offers a powerful method for forming new carbon-carbon bonds at the positions of the nitrile groups. Theoretically, reaction with two equivalents of a Grignard reagent could convert both nitrile groups into keto functionalities.

| Reaction Type | Reagents | Functional Group Transformation |

| Complete Hydrolysis | H₂SO₄ (aq), Heat | -CN → -COOH |

| Reduction | LiAlH₄, then H₂O | -CN → -CH₂NH₂ |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | -CN → -C(O)R |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While specific MCRs that directly incorporate this compound as a primary building block are not extensively documented in publicly available research, the principles of MCRs can be applied to synthesize its analogs and derivatives.

For instance, the inherent reactivity of the phenolic hydroxyl group and the aromatic ring in this compound could be exploited in various MCRs. Conceptually, reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis could be adapted to include phenol or benzaldehyde (B42025) derivatives bearing nitrile functionalities. The key challenge lies in managing the reactivity of the functional groups to achieve the desired products selectively.

One relevant example of a multi-component approach in a related context is the one-pot, three-component synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. This reaction proceeds via the condensation of α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov Although this specific reaction does not utilize this compound, it demonstrates the feasibility of constructing highly functionalized nitrile-containing heterocycles in a single step. The reaction conditions are typically mild, often employing a catalyst like acetic acid in a solvent such as ethanol, and demonstrate high atom efficiency as water is the only byproduct. nih.gov

Table 1: Conceptual Multi-component Reaction Approaches for this compound Analogs

| MCR Type | Potential Reactants Involving a this compound Moiety | Potential Product Class | Key Advantages |

| Biginelli-type Reaction | Aromatic aldehyde (derived from 5-formyl-isophthalonitrile), a β-dicarbonyl compound, and urea/thiourea | Dihydropyrimidinones/thiones with a substituted phenyl ring | Access to biologically relevant heterocyclic scaffolds. |

| Hantzsch-type Dihydropyridine Synthesis | An aldehyde (derived from 5-formyl-isophthalonitrile), two equivalents of a β-ketoester, and an ammonia (B1221849) source | Dihydropyridines bearing the 3,5-dicyanophenyl substituent | Potential for creating novel calcium channel blockers or related pharmacophores. |

| Passerini/Ugi-type Reactions | An isocyanide, an aldehyde or ketone, and a carboxylic acid (potentially with one component containing the isophthalonitrile scaffold) | α-Acyloxy carboxamides or more complex peptide-like structures | High degree of molecular diversity and access to complex structures. |

This table is based on conceptual applications of known MCRs and requires experimental validation for the synthesis of this compound analogs.

Further research is necessary to explore and optimize these and other MCRs for the direct and efficient synthesis of a diverse range of this compound analogs.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound and its analogs can be made more sustainable by incorporating these principles at various stages of the synthesis.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. MCRs are inherently advantageous in this regard.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, is a particularly green approach.

A pertinent example of a sustainable approach in a related field is the biocatalytic synthesis of isophthalic acid from isophthalonitrile. Research has shown that the nitrilase enzyme from Rhodococcus sp. can catalyze the hydrolysis of dinitriles to their corresponding diacids without the formation of amide intermediates. researchgate.net This biocatalytic process operates under mild conditions (pH 6.8 and 30 °C) and demonstrates the potential for using enzymes to perform selective transformations on isophthalonitrile derivatives. researchgate.net Immobilization of the enzyme, for instance in calcium alginate, allows for efficient recycling of the biocatalyst, further enhancing the sustainability of the process. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application in this compound Synthesis | Expected Benefit |

| Catalysis | Use of solid acid/base catalysts for aromatic substitution reactions instead of corrosive mineral acids. | Reduced corrosion, easier catalyst separation and recycling. |

| Biocatalysis | Enzymatic hydroxylation of isophthalonitrile or selective hydrolysis of a related precursor. | High selectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Performing reactions in water, ionic liquids, or deep eutectic solvents. | Reduced use of volatile and toxic organic solvents. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. | Faster reactions, potentially higher yields. |

| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the aromatic ring. | Reduced reliance on petrochemicals. |

The integration of these green chemistry principles into the synthetic routes for this compound holds significant promise for developing more environmentally benign and economically viable production methods. Future research will likely focus on the development of novel catalytic systems, including biocatalysts, and the optimization of reaction conditions to maximize sustainability.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxyisophthalonitrile

Reaction Pathways Involving the Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 5-Hydroxyisophthalonitrile. As in other phenols, the oxygen atom's lone pair of electrons delocalizes into the benzene (B151609) ring, increasing its electron density and making the hydroxyl proton acidic. askfilo.com This acidity allows for deprotonation by a suitable base to form a highly nucleophilic phenoxide ion, which is the key intermediate for several important transformations. fiveable.me

Key reactions involving the hydroxyl group include:

O-Alkylation (Etherification): The phenoxide intermediate, generated by treating this compound with a base like sodium hydroxide (B78521), can react with alkyl halides in a nucleophilic substitution reaction to form ethers. gordon.edumasterorganicchemistry.com This classic method, known as the Williamson ether synthesis, proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. wikipedia.orglumenlearning.comyoutube.com The reaction creates a new carbon-oxygen bond, converting the phenolic hydroxyl into an alkoxy group.

Esterification: The hydroxyl group can react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding esters. This reaction transforms the hydroxyl functionality into an ester group, which can alter the compound's electronic properties and serve as a protecting group.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Phenol (B47542) | Methyl Iodide | Sodium Hydroxide (NaOH) | Water/Ethanol | Aryl Methyl Ether | gordon.eduwikipedia.org |

| p-Cresol | Chloroacetic Acid | Sodium Hydroxide (NaOH) | Water | (Aryloxy)acetic Acid | gordon.edu |

| Phenol | Ethyl Bromide | Sodium Ethoxide (NaOEt) | Ethanol | Aryl Ethyl Ether | masterorganicchemistry.comwikipedia.org |

| Phenol | Benzyl (B1604629) Bromide | Potassium Carbonate (K2CO3) | Acetone | Aryl Benzyl Ether | wikipedia.org |

Reactivity of the Nitrile Functionalities in this compound

The two nitrile (-C≡N) groups on the aromatic ring are versatile functional handles that can undergo a variety of transformations, primarily through nucleophilic addition to the electrophilic carbon atom of the cyano group. researchgate.netchemistrysteps.com

Common reactions of the nitrile groups include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile groups can be hydrolyzed. This reaction typically proceeds in two stages: first to an amide intermediate, and then further to a carboxylic acid. chemistrysteps.com The complete hydrolysis of both nitrile groups in this compound would yield 5-hydroxyisophthalic acid. This transformation is well-documented for related compounds; for instance, 5-bromoisophthalic acid can be hydrolyzed to 5-hydroxyisophthalic acid using aqueous sodium hydroxide in the presence of a copper catalyst. google.comresearchgate.net

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metals such as palladium, platinum, or Raney nickel. chemistrysteps.com The complete reduction of this compound would produce 5-(aminomethyl)-3-hydroxybenzylamine, a diamine derivative. The choice of reducing agent allows for control over the reaction outcome.

| Reducing Agent/System | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Diethyl Ether or THF | Reflux | Primary Amine | chemistrysteps.com |

| Hydrogen (H₂) with Raney Nickel catalyst | Ethanol/Ammonia (B1221849) | High pressure, elevated temperature | Primary Amine | Generic |

| Hydrogen (H₂) with Palladium (Pd) catalyst | Ethanol | Elevated temperature and pressure | Primary Amine | Generic |

| Sodium Borohydride (NaBH₄) with CoCl₂ catalyst | Methanol | Room Temperature | Primary Amine | Generic |

Aromatic Substitution Reactions of the this compound Core

The substitution pattern on the benzene ring of this compound is a key determinant of its reactivity in aromatic substitution reactions. The outcome of such reactions depends on the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituents on the this compound ring have competing effects:

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. askfilo.combritannica.comlibretexts.org It donates electron density to the ring through resonance, making the positions ortho (C2, C6) and para (C4) to it more electron-rich and thus more susceptible to electrophilic attack. askfilo.comfiveable.mebyjus.com

The nitrile groups (-CN) are strong deactivating groups and meta-directors. askfilo.com They withdraw electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org They direct incoming electrophiles to the positions meta to themselves.

In this compound, the positions ortho and para to the activating -OH group (C2, C4, and C6) are the same positions meta to the deactivating -CN groups. The powerful activating and directing effect of the hydroxyl group dominates, making electrophilic substitution highly likely to occur at the C2, C4, or C6 positions. makingmolecules.com Given the symmetry of the molecule, positions C2 and C6 are equivalent. Therefore, substitution is expected primarily at the C2 (or C6) and C4 positions.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. libretexts.org For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org The this compound core itself does not have a suitable leaving group. However, if a derivative, such as 2-chloro-5-hydroxyisophthalonitrile, were used, the two cyano groups (one ortho, one para to the chlorine) would strongly activate the ring towards nucleophilic attack, facilitating the displacement of the chloride ion. libretexts.org The generation of a phenoxyl radical from the hydroxyl group has also been shown to be an exceptionally strong activating strategy for nucleophilic aromatic substitution on halophenols. nih.govosti.gov

Radical Chemistry and Photoredox Catalysis with Isophthalonitrile Derivatives

The field of radical chemistry, particularly when mediated by visible-light photoredox catalysis, offers modern pathways for bond formation. beilstein-journals.orgnih.gov While specific studies on this compound are limited, the reactivity of its core functional groups suggests potential applications.

The cyano group is known to function as a radical acceptor in cascade reactions, providing a route to complex heterocyclic structures. rsc.org An in-situ generated carbon-centered radical can add to the nitrile's triple bond to form an iminyl radical intermediate, which can then undergo further transformations. researchgate.netlibretexts.org

Furthermore, isonitrile and nitrile derivatives have been employed in photoredox-catalyzed reactions. researchgate.netdntb.gov.ua For example, visible-light-mediated methods have been developed for the synthesis of benzothiazoles from thiophenols and nitriles, proceeding through iminyl radical intermediates. rsc.org The isophthalonitrile framework could potentially participate in similar transformations, where the electronic nature of the aromatic ring, modulated by the hydroxyl group, would influence the reaction's efficiency and selectivity. Atom transfer radical addition (ATRA) of nitriles to alkynes represents another potential pathway for functionalization. organic-chemistry.org

Supramolecular Interactions of this compound and its Complexes

The structure of this compound, featuring both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the nitrogen atoms of the two nitrile groups), makes it an excellent candidate for forming ordered supramolecular structures. fiveable.me

The primary interaction governing its self-assembly is hydrogen bonding. The hydroxyl group can donate its proton to the nitrogen atom of a nitrile group on an adjacent molecule. Given the two nitrile groups, this can lead to the formation of various motifs, including:

One-dimensional chains: Molecules linking head-to-tail via O-H···N hydrogen bonds.

Two-dimensional sheets: Chains cross-linked through further interactions.

Dimers or other discrete oligomers.

These hydrogen-bonding interactions are fundamental in crystal engineering, allowing for the design of predictable solid-state architectures. The specific arrangement of molecules in the solid state can give rise to different crystalline forms, known as supramolecular polymorphs. researchgate.net The ability of this compound to form complexes with other molecules, such as fullerenes or other aromatic systems, could also be explored, potentially leading to novel materials with interesting electronic or host-guest properties. nih.gov

Applications of 5 Hydroxyisophthalonitrile in Advanced Materials Science Research

Development of Polymer Systems Utilizing 5-Hydroxyisophthalonitrile

The bifunctional nature of this compound, featuring a phenolic hydroxyl group and two nitrile groups, suggests its potential as a monomer or a precursor in polymer synthesis. The hydroxyl group can participate in reactions such as esterification and etherification, while the nitrile groups can undergo cyclotrimerization to form highly cross-linked, thermally stable triazine networks, a characteristic of phthalonitrile-based polymers.

There is a notable absence of specific research on the use of this compound as an additive to enhance the performance of polymer composites. The potential effects of this compound on the mechanical, thermal, or electrical properties of polymer composites have not been a significant subject of investigation in published research.

This compound in Organic Electronic Materials Research

Organic electronic materials are a significant area of research, with applications ranging from displays to energy storage. The role of specific molecular structures is crucial in determining the electronic properties of these materials.

The investigation of organic materials for use in energy storage systems, such as lithium-ion batteries, is an active field of research. While a wide array of organic compounds are being explored for their potential as electrode materials, specific research on the integration of this compound into lithium-ion battery cathodes is very limited.

One study that synthesized a polymer from this compound (p-HIT) for use as a cathode material in a lithium-ion based energy storage device found it to have significantly poorer performance compared to a polymer derived from a similar compound, bisvanillonitrile (p-BVN). acs.org This suggests that the structure of this compound may not be conducive to effective charge storage.

Consistent with the limited research on its integration into energy storage systems, there is a corresponding lack of in-depth investigations into the charge storage mechanisms of materials based on this compound. The aforementioned comparative study indicated an absence of the desired "belly shaped" discharging behavior in the polymer derived from this compound, further pointing to its unsuitability for this application and a lack of a viable charge storage mechanism. acs.org

Functional Materials Engineering with this compound Scaffolds

The concept of using specific molecular scaffolds to engineer functional materials is a key strategy in materials design. The rigid aromatic structure and functional groups of this compound could theoretically serve as a foundational scaffold for building more complex functional materials. However, there is a significant gap in the scientific literature regarding the use of this compound for this purpose. Research and development in this specific area appear to be nascent or have not been extensively published.

Research into Potential Biological and Agrochemical Applications of 5 Hydroxyisophthalonitrile Derivatives

Design and Synthesis of Bioactive Derivatives of 5-Hydroxyisophthalonitrile

The design of bioactive derivatives of this compound is centered on the strategic modification of its core structure to enhance biological activity and selectivity. The hydroxyl group at the 5-position serves as a prime target for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications are crucial in influencing the compound's interaction with biological targets.

A common synthetic strategy involves the etherification or esterification of the hydroxyl group. For instance, reacting dimethyl 5-hydroxyisophthalate with various alkylating or acylating agents can yield a diverse library of derivatives. One documented approach involves the base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl (B131873) ether. This solvent-free reaction technique has been successfully employed to attach ethylene (B1197577) oxide chains to the phenolic oxygen, resulting in derivatives with varying lengths of these hydrophilic chains. Subsequent hydrolysis of the ester groups yields the corresponding dicarboxylic acids, which can be further functionalized.

Another synthetic route explores the acylation of the hydroxyl group. For example, the reaction of 4-hydroxy-5-nitrophthalonitrile with acylating agents can produce acetoxy and benzoyloxy derivatives. These reactions highlight the potential to introduce a range of ester functionalities, which can act as prodrugs or directly contribute to the biological activity of the molecule.

The following table summarizes some synthetic approaches for creating derivatives of this compound and related compounds:

| Precursor Compound | Reagent(s) | Reaction Type | Resulting Derivative Class |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether, base catalyst | Nucleophilic oxirane ring-opening addition | 5-alkoxyisophthalate esters |

| Dimethyl 5-hydroxyisophthalate ester derivative | Sodium hydroxide (B78521) | Hydrolysis | 5-alkoxyisophthalic acids |

| 4-hydroxy-5-nitrophthalonitrile | Acylating agents (e.g., acetic anhydride (B1165640), benzoyl chloride) | Acylation | 4-acyloxy-5-nitrophthalonitriles |

These synthetic methodologies provide a robust platform for generating a wide variety of this compound derivatives, enabling a systematic investigation of their potential biological and agrochemical applications.

Exploration of Structure-Activity Relationships in Derivatives for Biological Applications

The exploration of structure-activity relationships (SAR) is a critical step in the optimization of bioactive compounds. For derivatives of this compound, understanding how specific structural modifications influence their biological activity is paramount for designing more potent and selective agents. While specific SAR studies on this compound derivatives are not extensively documented in the provided search results, general principles derived from related isophthalonitrile and phenolic compounds can be extrapolated.

The nature of the substituent at the 5-position (the hydroxyl group) is expected to have a significant impact on activity.

Ether and Ester Derivatives: The conversion of the hydroxyl group into ethers or esters can modulate the compound's lipophilicity. An optimal lipophilicity is often required for efficient transport across biological membranes to reach the target site. The length and branching of the alkyl or acyl chain can be systematically varied to fine-tune this property. For instance, in other classes of agrochemicals, a parabolic relationship between lipophilicity and activity is often observed, where either too low or too high lipophilicity leads to decreased efficacy.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups through the ether or ester linkage can influence the electronic environment of the aromatic ring. These changes can affect the binding affinity of the molecule to its target protein or enzyme.

Steric Factors: The size and shape of the substituent at the 5-position can introduce steric hindrance, which may either enhance or diminish binding to a target receptor. For example, bulky substituents might prevent the molecule from fitting into the active site of an enzyme, while in other cases, they might promote a more favorable binding conformation.

Furthermore, modifications to the isophthalonitrile core itself, such as the introduction of additional substituents on the aromatic ring, would also play a crucial role in defining the SAR. The position, number, and nature of these substituents would need to be systematically investigated to map the structural requirements for optimal biological activity, be it fungicidal, herbicidal, or insecticidal.

The following table outlines hypothetical SAR considerations for this compound derivatives based on general principles:

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Increasing alkyl chain length of 5-alkoxy group | Initial increase, followed by a decrease in activity | Optimization of lipophilicity for membrane transport |

| Introduction of electron-withdrawing groups on the aromatic ring | May enhance activity | Alteration of electronic properties for improved target binding |

| Introduction of bulky substituents at the 5-position | Activity may increase or decrease | Steric effects influencing the fit into a biological target's active site |

Research on Metabolic Pathways and Environmental Transformations of Related Isophthalonitriles

Metabolic Pathways:

In biological systems, isophthalonitriles can undergo various metabolic transformations. For chlorothalonil (B1668833), a major metabolic pathway in both plants and animals involves conjugation with glutathione, a key detoxification process. This is followed by further enzymatic degradation.

Environmental Transformations:

The environmental fate of isophthalonitriles is influenced by a combination of biotic and abiotic processes.

Biodegradation: Microbial degradation is a significant pathway for the breakdown of isophthalonitriles in soil and aquatic environments. nih.gov Diverse microorganisms, particularly bacteria from the Proteobacteria phylum, have been shown to degrade chlorothalonil. nih.gov The primary biotic transformation product of chlorothalonil is often 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (a hydroxylated derivative). nih.govoup.com This metabolite can be more persistent and mobile in the soil than the parent compound. researchgate.net The degradation of the nitrile groups can also occur, leading to the formation of corresponding amides and carboxylic acids. nih.gov

Abiotic Degradation:

Photolysis: Isophthalonitriles can be degraded by sunlight, particularly in aqueous environments. nih.gov The rate of photolysis can be influenced by the presence of natural photosensitizers in the water. nih.gov

Hydrolysis: While generally stable to hydrolysis at neutral and acidic pH, some isophthalonitriles can undergo hydrolysis under alkaline conditions. nih.gov For chlorothalonil, hydrolysis at high pH can lead to the formation of hydroxylated and other degradation products. fao.org

The persistence of isophthalonitrile compounds in the environment is variable and depends on factors such as soil type, pH, temperature, and microbial activity. nih.govresearchgate.net The half-life of chlorothalonil in soil, for example, can range from a few days to several weeks. nih.gov

The following table summarizes the key environmental transformation pathways for chlorothalonil, which can serve as a model for other isophthalonitriles:

| Transformation Process | Key Factors | Major Transformation Products |

| Aerobic Soil Metabolism | Microbial activity | 4-hydroxy-2,5,6-trichloroisophthalonitrile epa.gov |

| Anaerobic Aquatic Metabolism | Microbial activity in the absence of oxygen | Hydroxylated derivatives nih.gov |

| Photolysis | Sunlight, photosensitizers | Various degradation products nih.gov |

| Hydrolysis | Alkaline pH | Hydroxylated and other degradation products fao.org |

Theoretical and Computational Chemistry Studies of 5 Hydroxyisophthalonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic properties of 5-Hydroxyisophthalonitrile. These methods are crucial for predicting molecular geometry, orbital energies, and the distribution of electron density, which collectively govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. nih.gov Applications of DFT for this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Property Calculation: Computing key parameters that describe the molecule's reactivity and stability. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability nih.gov |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. The choice of basis set—a set of mathematical functions used to build molecular orbitals—is critical for the accuracy of both ab initio and DFT calculations.

For a molecule like this compound, a common approach would involve:

Method Selection: Employing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) for high-accuracy calculations of energy and molecular properties.

Basis Set Choice: Selecting an appropriate basis set, such as Pople's 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ. mdpi.com Larger basis sets with polarization and diffuse functions are generally required to accurately describe the electronic structure of a molecule containing heteroatoms and pi-systems like this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide invaluable insights into its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

The process involves:

System Setup: Creating a simulation box containing this compound and the interacting molecules (e.g., water). nih.gov

Force Field Application: Defining a force field (like AMBER or CHARMM) that describes the potential energy of the system based on the positions of its atoms. mdpi.com

Simulation Run: Solving Newton's equations of motion for the system, which generates a trajectory of atomic positions and velocities over a specific time period. mdpi.com

Analysis: Analyzing the trajectory to understand dynamic processes, such as the formation of hydrogen bonds, conformational changes, and binding affinities. nih.gov

MD simulations can reveal how the hydroxyl and nitrile groups of this compound participate in hydrogen bonding and other non-covalent interactions, which is fundamental to understanding its solubility and potential biological activity. mdpi.com

Mechanistic Predictions via Computational Modeling

Computational modeling is instrumental in predicting the potential reaction mechanisms involving this compound. daneshyari.com By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction is likely to proceed.

For instance, DFT calculations can be used to model:

Proton Transfer: Investigating the acidity of the hydroxyl group by calculating the energy change associated with its deprotonation.

Electrophilic/Nucleophilic Attack: Modeling the reaction pathways when this compound acts as either a nucleophile (e.g., via the oxygen or nitrogen atoms) or an electrophile.

Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy to determine the feasibility and spontaneity of a proposed reaction. nih.gov

These predictive models help in designing new synthetic routes and understanding the chemical stability of the compound under various conditions. mdpi.com

Spectroscopic Property Predictions via Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is essential for interpreting experimental data and confirming the molecule's structure. mdpi.com

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to assign specific peaks to the vibrational modes of the functional groups (e.g., O-H stretch, C≡N stretch, aromatic C-H bends).

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic transitions within the molecule.

| Spectroscopic Technique | Predicted Feature | Calculated Value | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency | ~3450 cm⁻¹ | O-H stretch |

| FT-IR | Vibrational Frequency | ~2230 cm⁻¹ | C≡N stretch |

| ¹H NMR | Chemical Shift | ~9.8 ppm | Phenolic -OH proton |

| ¹³C NMR | Chemical Shift | ~118 ppm | Nitrile (-CN) carbon |

| UV-Vis | Electronic Transition (λmax) | ~285 nm | π → π* transition |

Advanced Analytical Techniques for the Research Characterization of 5 Hydroxyisophthalonitrile

Spectroscopic Characterization Methodologies in Academic Research

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 5-Hydroxyisophthalonitrile yield unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.govunl.edu For this compound (C₈H₄N₂O), both ¹H NMR and ¹³C NMR are critical for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of the this compound spectrum is expected to show distinct signals for the three non-equivalent protons on the benzene (B151609) ring. The hydroxyl (-OH) proton will typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the aromatic ring and the two carbons of the nitrile groups. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted NMR Spectral Data for this compound This interactive table provides the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, based on its molecular structure and typical values for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 9.0 - 10.0 | Singlet, 1H (Hydroxyl proton, -OH) |

| ¹H | 7.5 - 8.5 | Multiplet, 3H (Aromatic protons) |

| ¹³C | 155 - 165 | Quaternary Carbon (C-OH) |

| ¹³C | 110 - 140 | Aromatic Carbons (5 signals) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.eduwiley.com The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz

The most prominent features would include:

A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A sharp, strong absorption band around 2230-2210 cm⁻¹, indicative of the C≡N stretching vibration of the nitrile groups.

Multiple bands in the 1600-1400 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic ring. vscht.cz

Absorptions in the 3100-3000 cm⁻¹ range due to aromatic C-H stretching.

Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table outlines the principal infrared absorption bands anticipated for this compound and the functional groups they represent.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 (sharp) | C-H Stretch | Aromatic |

| 2230 - 2210 (sharp, strong) | C≡N Stretch | Nitrile (-CN) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition (C₈H₄N₂O).

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (approximately 144.03 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic nitriles and phenols may include the loss of small neutral molecules such as hydrogen cyanide (HCN) or carbon monoxide (CO). youtube.com

Table 3: Predicted Mass Spectrometry Data for this compound This interactive table shows the calculated mass-to-charge ratio (m/z) for the molecular ion and potential key fragments of this compound.

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₄N₂O]⁺ | 144.03 | Molecular Ion |

| [M-HCN]⁺ | [C₇H₃NO]⁺ | 117.02 | Loss of Hydrogen Cyanide |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. The spectrum is expected to show absorption maxima (λmax) characteristic of π→π* electronic transitions within the substituted benzene ring. The presence of the hydroxyl and nitrile groups as substituents on the aromatic ring will influence the position and intensity of these absorption bands.

Table 4: Expected UV-Visible Absorption Data for this compound This interactive table details the anticipated electronic transitions and the corresponding absorption regions for this compound.

| Electronic Transition | Wavelength Region (nm) | Chromophore |

|---|

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the characterization of this compound, it is essential for isolating the compound and determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. chromatographyonline.com A reversed-phase HPLC (RP-HPLC) method is commonly developed for the purity assessment of polar aromatic compounds like this compound. nih.govabap.co.in

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The purity of this compound can be determined by monitoring the elution profile with a UV detector, set at a wavelength where the compound exhibits strong absorbance (as determined by UV-Vis spectroscopy). A single, sharp peak at a specific retention time would indicate a high degree of purity. The method can be validated according to established guidelines to ensure its accuracy, precision, and linearity. researchgate.net

Table 5: Representative HPLC Method Parameters for this compound Analysis This interactive table presents a typical set of conditions for the analysis of this compound using reversed-phase HPLC.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with optional acidifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Species

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds that may be present as impurities in this compound or as degradation products.

In a hypothetical GC/MS analysis, a sample of this compound would be vaporized and introduced into the gas chromatograph. The components of the sample would be separated based on their boiling points and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For aromatic nitriles, the molecular ion peak (M+) is typically strong due to the stability of the aromatic ring. Common fragmentation patterns for aromatic nitriles include the loss of a hydrogen cyanide molecule (HCN, M-27) and the loss of a cyano radical (•CN, M-26). miamioh.edu The presence of a hydroxyl group in this compound would likely lead to additional characteristic fragmentation pathways.

A proposed GC/MS method for the analysis of volatile species in this compound is detailed in the table below.

Table 1: Proposed GC/MS Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF |

| Column | Agilent DB-5ms, 30 m, 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 45 °C for 2 min; ramp at 12 °C/min to 325 °C, hold for 11 min |

| Carrier Gas | Helium at 1 mL/min constant flow |

| Transfer Line Temperature | 325 °C |

| Ion Source | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

Surface and Elemental Composition Analysis (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface.

An XPS analysis of this compound would involve irradiating the sample with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms.

For this compound (C₈H₄N₂O), the XPS survey spectrum would show peaks corresponding to carbon (C1s), nitrogen (N1s), and oxygen (O1s). High-resolution spectra of each of these regions would provide detailed chemical state information.

C1s Spectrum: The C1s spectrum would be deconvoluted into multiple peaks representing the different carbon environments: C-C bonds in the aromatic ring, C-CN bonds, and C-OH bonds.

N1s Spectrum: The N1s spectrum would show a primary peak corresponding to the nitrile functional group (C≡N).

O1s Spectrum: The O1s spectrum would exhibit a peak associated with the hydroxyl group (C-OH).

The expected binding energies for these functional groups are summarized in the table below, based on typical values for organic compounds. researchgate.netresearchgate.net

Table 2: Expected Binding Energies in XPS Analysis of this compound

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| Carbon (C1s) | C-C (aromatic) | ~284.8 |

| C-CN | ~286.0 | |

| C-OH | ~286.5 | |

| Nitrogen (N1s) | C≡N | ~399.0 - 400.0 |

| Oxygen (O1s) | C-OH | ~532.0 - 533.0 |

Advanced Microscopic Techniques for Material Characterization

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are essential for characterizing the morphology, topography, and crystalline structure of solid materials like this compound.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample reveal information about the surface topography and composition. For a crystalline compound like this compound, SEM can be used to visualize the crystal habit, size, and shape distribution. It can also reveal surface features such as defects, steps, and terraces.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. It works by scanning a sharp tip over the sample surface. The deflection of the cantilever holding the tip due to forces between the tip and the sample is measured to create a topographical map. AFM is particularly useful for studying organic crystals as it can be performed in various environments and does not require a conductive coating on the sample. cam.ac.uk It can provide detailed information about surface roughness, grain size, and the presence of different crystalline phases. rwth-aachen.de

The table below summarizes the expected research findings from the characterization of this compound using these advanced microscopic techniques.

Table 3: Expected Findings from Microscopic Characterization of this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Images of individual or aggregated crystals. | Crystal morphology (e.g., needle-like, prismatic), size distribution, surface texture, and presence of macroscopic defects. |

| Atomic Force Microscopy (AFM) | High-resolution 3D topographical maps of crystal surfaces. | Nanoscale surface roughness, identification of crystal facets, visualization of growth steps and dislocations, and characterization of thin film morphology. |

Future Research Directions and Emerging Paradigms for 5 Hydroxyisophthalonitrile

Integration into Novel Supramolecular Assemblies

The strategic placement of hydrogen bond donors (hydroxyl group) and acceptors (nitrile groups) on the 5-Hydroxyisophthalonitrile scaffold makes it an exceptional building block for constructing complex supramolecular assemblies. Future research will likely focus on harnessing these non-covalent interactions to create ordered structures with tailored properties.

Hydrogen-Bonded Networks: The ability of the hydroxyl and nitrile groups to form strong and directional hydrogen bonds is a key area for exploration. nih.govfrontiersin.orgmdpi.com Research is anticipated to move towards designing intricate one-, two-, and three-dimensional hydrogen-bonded organic frameworks (HOFs). These materials could exhibit properties such as porosity for gas storage or separation, and dynamic responsiveness to external stimuli like light or guest molecules. osaka-u.ac.jp The study of how subtle changes to the molecular structure, such as the introduction of additional functional groups, affect the resulting network topology will be a significant research avenue.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and hydroxyl groups of this compound can also act as ligands, coordinating to metal ions to form coordination polymers and MOFs. rsc.orgnih.govnih.gov While research on related substituted isophthalic acids has demonstrated the potential to create diverse MOF structures with applications in catalysis and gas storage, the use of the nitrile-containing analogue opens up new possibilities. nih.govrsc.org The linear geometry of the nitrile group can lead to unique network topologies compared to the carboxylate linkers. Future work will involve exploring reactions of this compound with a wide range of metal ions to synthesize novel MOFs and investigating their properties for applications in chemical sensing, catalysis, and electronics. nih.govrsc.orgmdpi.com

A comparative table of potential interaction sites in this compound for supramolecular assembly is provided below.

| Functional Group | Interaction Type | Potential Application in Supramolecular Assemblies |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor, Coordination Site | Formation of H-bonded networks, Coordination to metal centers |

| Nitrile (-CN) | Hydrogen Bond Acceptor, Coordination Site | Directing network topology, Creating specific binding pockets |

Exploration of Advanced Catalytic Applications

The electron-rich nature and coordinating capabilities of this compound make it a promising scaffold for developing advanced catalysts. Research in this area is expected to focus on both homogeneous and heterogeneous catalysis.

Metal Complexes as Homogeneous Catalysts: this compound can serve as a ligand for various transition metals, creating discrete metal complexes. rsc.orgnih.gov These complexes could be designed to catalyze a range of organic transformations. Future studies will likely involve synthesizing and characterizing new metal complexes of this compound and screening their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. epa.gov The electronic properties of the ligand can be tuned by modifying the aromatic ring, allowing for fine-control over the catalytic activity and selectivity of the metal center.

Heterogeneous Catalysis with MOFs and Porous Polymers: Incorporating this compound into porous materials like MOFs or covalent organic frameworks (COFs) can lead to highly active and reusable heterogeneous catalysts. The porous structure allows for the diffusion of substrates to the active sites, while the robust framework provides stability. Future directions include the design of MOFs where the metal nodes themselves are catalytically active, or where catalytically active species are encapsulated within the pores. Coordination polymers based on related 5-substituted isophthalate (B1238265) ligands have already shown catalytic properties, suggesting a promising path for this compound-based materials. nih.gov

Development of Next-Generation Functional Materials

The unique combination of functional groups in this compound provides a foundation for creating novel materials with advanced electronic, optical, and energy storage capabilities.

Organic Electronic Materials: The aromatic core and polar functional groups of this compound suggest its potential use in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as sensing materials. MOFs constructed from similar linkers are being investigated for their electronic and optical properties, which could be applied in chemical sensors. beilstein-journals.org

Energy Storage: Recent research has demonstrated the potential of polymers derived from related compounds in energy storage applications. For instance, a polymer synthesized from bisvanillonitrile, a compound with structural similarities to derivatives of this compound, has been used as a cathode material in lithium-organic batteries. In a related experiment to demonstrate the importance of the quinone structure for charge storage, this compound was used to create a similar polymer, which, as expected, did not provide the same charge storage capability. acs.org This highlights the potential for designing this compound derivatives that can be polymerized into materials for next-generation batteries, focusing on sustainability and high performance.

Photoresponsive Materials: By integrating photo-responsive moieties into the this compound backbone, it may be possible to create materials that change their properties upon exposure to light. This could lead to the development of light-driven switches, actuators, or smart materials. Research into photoresponsive MOFs, which can undergo structural changes upon irradiation, provides a blueprint for how this compound could be incorporated into such dynamic systems. mdpi.com

Interdisciplinary Research with Biological Systems

The potential for this compound derivatives to interact with biological systems opens up exciting avenues for interdisciplinary research, particularly in the areas of sensing and drug delivery. While its direct biological applications are still nascent, related isophthalonitrile structures have been studied in biological contexts. For example, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) and its metabolites have been investigated for their interactions with enzymes. nih.gov

Biosensors: The functional groups of this compound could be utilized to detect specific biological molecules. For example, the hydroxyl group could be functionalized with recognition elements that bind to biomarkers, while the nitrile groups or the aromatic ring could participate in electrochemical or optical signaling. MOF-based sensors are already being developed for a variety of analytes, indicating a viable strategy for this compound-based materials. rsc.org

Biocompatible Materials and Drug Delivery: Future research could focus on developing biocompatible polymers or nanoparticles derived from this compound. mdpi.comsemanticscholar.orgsemanticscholar.org The tunability of the molecule allows for the incorporation of features that enhance biocompatibility and control the release of therapeutic agents. google.com For example, porous MOFs made from biocompatible components, including derivatives of this compound, could be designed to encapsulate drugs and release them in a controlled manner. nih.govnih.govrsc.org Coordination polymers based on substituted isophthalates have been explored for the delivery of therapeutic gases like nitric oxide, suggesting a potential application for analogous materials derived from this compound. nih.gov

The table below outlines potential research directions at the intersection of this compound and biological systems.

| Research Area | Potential Role of this compound | Key Research Goals |

| Biosensing | Core scaffold for sensor molecules | Develop selective and sensitive detection of biomarkers |

| Drug Delivery | Building block for biocompatible carriers (e.g., MOFs, polymers) | Create systems for controlled and targeted drug release. mdpi.com |

| Biomaterial Development | Monomer for creating novel biocompatible polymers | Synthesize materials for tissue engineering and medical implants. mdpi.com |

Expanding Computational and Machine Learning Approaches for Material Design

The complexity of designing materials with specific properties from the ground up necessitates the use of advanced computational tools. Future research on this compound will greatly benefit from the integration of computational chemistry and machine learning. nih.gov

Predictive Modeling: Density functional theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of novel supramolecular assemblies and polymers based on this compound. This in silico approach can guide synthetic efforts by identifying the most promising candidate structures for specific applications before they are synthesized in the lab. chemrxiv.org

Machine Learning for Materials Discovery: Machine learning (ML) algorithms can accelerate the discovery of new materials by learning from existing data to predict the properties of unknown compounds. fao.org For this compound, ML models could be trained to predict properties such as catalytic activity, gas adsorption capacity, or electronic bandgap based on the molecular structure. researchgate.net This data-driven approach can rapidly screen vast chemical spaces to identify derivatives of this compound with optimized performance for a given application, bypassing traditional trial-and-error experimentation. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Hydroxyisophthalonitrile in laboratory settings?

- Methodological Guidance : Always use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. Dispose of waste according to OSHA HCS standards, ensuring segregation from incompatible substances .

- Supporting Data : The compound’s CAS number (79370-78-8) and hazards (harmful by inhalation, skin contact, or ingestion) are documented in its Material Safety Data Sheet (MSDS) .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times with certified reference standards. Ensure purity >98% by integrating peak areas and validating via triplicate measurements .

- Data Standardization : Follow IUPAC guidelines for compound characterization, including elemental analysis (C, H, N) and spectroscopic data (IR, NMR) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Guidance :

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm).